2-((5-(((3-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
- Its chemical structure consists of a triazole ring, a thioether group, and an acetamide moiety.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
2-((5-(((3-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: , is a complex organic molecule with diverse applications.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes, including condensation reactions or multistep processes.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve reagents, solvents, and temperature control.
Industrial Production: While not widely used industrially, research labs can produce Compound X on a smaller scale.
Chemical Reactions Analysis
Reactivity: Compound X undergoes several reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives of Compound X with modified functional groups.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, potential drug development, and therapeutic applications.
Industry: Although not widely used yet, its stability and reactivity make it interesting for industrial applications.
Mechanism of Action
Targets: Compound X likely interacts with specific protein targets, affecting cellular processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds: Some related molecules include
Properties
CAS No. |
539809-44-4 |
---|---|
Molecular Formula |
C24H22ClN5OS |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-17-8-5-6-13-21(17)27-23(31)16-32-24-29-28-22(30(24)20-11-3-2-4-12-20)15-26-19-10-7-9-18(25)14-19/h2-14,26H,15-16H2,1H3,(H,27,31) |
InChI Key |
PKEOQAAYBCVFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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